molecular formula C14H28N2O B4999965 4-methyl-N-(3-morpholin-4-ylpropyl)cyclohexan-1-amine

4-methyl-N-(3-morpholin-4-ylpropyl)cyclohexan-1-amine

Cat. No.: B4999965
M. Wt: 240.38 g/mol
InChI Key: WSFIDUALVRQTDQ-UHFFFAOYSA-N
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Description

4-methyl-N-(3-morpholin-4-ylpropyl)cyclohexan-1-amine is a chemical compound with the molecular formula C14H28N2O It is characterized by the presence of a cyclohexane ring substituted with a methyl group and a morpholin-4-ylpropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(3-morpholin-4-ylpropyl)cyclohexan-1-amine typically involves the following steps:

    Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through hydrogenation of benzene or other aromatic compounds under high pressure and temperature conditions.

    Introduction of the methyl group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the morpholin-4-ylpropylamine moiety: This step involves the reaction of cyclohexanone with morpholine and propylamine under acidic or basic conditions to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(3-morpholin-4-ylpropyl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amine or morpholine nitrogen atoms using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-methyl-N-(3-morpholin-4-ylpropyl)cyclohexan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-(3-morpholin-4-ylpropyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-(3-piperidin-4-ylpropyl)cyclohexan-1-amine: Similar structure but with a piperidine ring instead of morpholine.

    4-methyl-N-(3-pyrrolidin-4-ylpropyl)cyclohexan-1-amine: Contains a pyrrolidine ring instead of morpholine.

Uniqueness

4-methyl-N-(3-morpholin-4-ylpropyl)cyclohexan-1-amine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance the compound’s solubility and binding affinity to certain molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-methyl-N-(3-morpholin-4-ylpropyl)cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O/c1-13-3-5-14(6-4-13)15-7-2-8-16-9-11-17-12-10-16/h13-15H,2-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFIDUALVRQTDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NCCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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